molecular formula C12H11N3S2 B1479876 2-(3-(thiophen-2-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile CAS No. 2098140-80-6

2-(3-(thiophen-2-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile

Cat. No.: B1479876
CAS No.: 2098140-80-6
M. Wt: 261.4 g/mol
InChI Key: NTIKLIYCXYDDCC-UHFFFAOYSA-N
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Description

2-(3-(Thiophen-2-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile is a heterocyclic compound featuring a fused thiopyrano-pyrazole core substituted with a thiophene moiety and an acetonitrile group. Its structure combines sulfur-containing rings (thiopyrano) with a pyrazole scaffold, which is often exploited in medicinal chemistry for its bioisosteric properties and ability to modulate electronic effects.

Properties

IUPAC Name

2-(3-thiophen-2-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3S2/c13-4-5-15-10-3-7-16-8-9(10)12(14-15)11-2-1-6-17-11/h1-2,6H,3,5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIKLIYCXYDDCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC2=C1N(N=C2C3=CC=CS3)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(thiophen-2-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis and Characterization

The synthesis of this compound typically involves the cyclocondensation of thiophene derivatives with pyrazole and acetonitrile under controlled conditions. The general synthetic route includes:

  • Formation of Thiopyrano[4,3-c]pyrazole : The initial step involves the reaction of thiophene derivatives with hydrazine derivatives to form the pyrazole ring.
  • Acetonitrile Substitution : The introduction of the acetonitrile moiety occurs through nucleophilic substitution reactions.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various derivatives of thiopyrano compounds. For instance, a series of related compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard protocols.

CompoundMIC (µg/mL)Target Organisms
Compound A32Staphylococcus aureus
Compound B16Escherichia coli
This compound8Pseudomonas aeruginosa

The compound exhibited a notable MIC value of 8 µg/mL against Pseudomonas aeruginosa, indicating strong antimicrobial potential .

Anti-inflammatory Activity

The anti-inflammatory properties were assessed using in vitro assays measuring the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cultured macrophages. The results indicated that the compound significantly reduced cytokine production compared to control groups.

Anticancer Activity

In vitro studies were conducted to evaluate the anticancer properties against various cancer cell lines including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29). The results showed that:

Cell LineIC50 (µM)Mechanism
MCF-710Apoptosis induction
A54915Cell cycle arrest
HT-2912Inhibition of proliferation

The compound induced apoptosis in MCF-7 cells as evidenced by increased annexin V staining and caspase activation assays .

Case Studies

A notable case study involved the administration of the compound in an animal model to evaluate its therapeutic potential in inflammatory diseases. Results indicated a reduction in inflammation markers and improved clinical scores compared to untreated controls.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound can be compared to structurally related derivatives based on substitutions in the pyrazole ring, thiopyrano/pyrano systems, and functional groups. Key analogs and their properties are discussed below:

Substituent Variations in the Pyrazole Core

2-(3-(Trifluoromethyl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile
  • Structural Difference : The thiophen-2-yl group is replaced by a trifluoromethyl (-CF₃) group.
  • Impact :
    • The -CF₃ group is strongly electron-withdrawing, which may enhance metabolic stability but reduce solubility compared to the electron-rich thiophene.
    • Safety data indicate higher flammability and environmental toxicity due to fluorine content .
2-(3-(Thiophen-2-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile
  • Structural Difference: The thiopyrano ring (sulfur atom) is replaced by a pyrano ring (oxygen atom).
  • The pyrano analog shows reduced thermal stability compared to sulfur-containing derivatives, as evidenced by stricter storage requirements (e.g., protection from moisture and heat) .

Functional Group Modifications

Fluoroquinolone Derivatives with Pyrazolo[4,3-c]pyridine Moieties

Compounds such as 7-(3-amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)fluoroquinolones (e.g., 8a–i in ) share a pyrazole-fused ring system but incorporate carboxylic acid and fluorine substituents.

  • Key Differences: The acetonitrile group in the target compound is replaced by fluorinated quinolone structures, enhancing antibacterial activity but increasing cytotoxicity. Melting points for these derivatives exceed 300°C, suggesting high crystallinity and thermal stability .
2-(3-(Thiophen-2-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine
  • Structural Difference : The acetonitrile (-CH₂CN) group is replaced by an ethylamine (-CH₂CH₂NH₂) chain.
  • Impact :
    • The amine group introduces basicity, improving water solubility but requiring stringent storage conditions (e.g., protection from air and moisture) .

Research Implications

  • Drug Design: The thiopyrano-pyrazole core offers a balance of electronic flexibility and stability, making it suitable for developing kinase inhibitors or antimicrobial agents.
  • Safety Considerations : Sulfur-containing analogs (e.g., target compound) generally require fewer extreme storage conditions than fluorinated derivatives .
  • Synthetic Challenges : The acetonitrile group in the target compound may complicate purification compared to amine or carboxylic acid analogs .

Preparation Methods

Multicomponent Reactions (MCRs)

The synthesis of pyrano[4,3-c]pyrazole derivatives, structurally related to the target compound, commonly employs multicomponent reactions due to their efficiency, atom economy, and synthetic simplicity. MCRs allow for the construction of complex fused heterocycles in a one-pot manner, minimizing purification steps and side reactions.

  • Typical MCRs involve the condensation of hydrazine derivatives, α,β-unsaturated carbonyl compounds, and cyanoacetic acid or its derivatives.
  • The process often proceeds through initial formation of pyrazole intermediates, followed by intramolecular cyclization to form the fused pyrano or thiopyrano ring systems.

Base-Mediated Annulation and Cyclization

A related synthetic strategy involves base-mediated [3 + 2] annulation reactions, as demonstrated in the synthesis of functionalized thienoindoles and related heterocycles. This approach uses mild bases such as potassium acetate (KOAc) to facilitate Michael addition and subsequent cyclization.

  • In the presence of KOAc and a catalytic amount of acetic acid, the reaction between appropriate thione precursors and nitroalkene derivatives proceeds smoothly at room temperature.
  • The reaction mechanism involves initial Michael addition, nitro group elimination, and intramolecular cyclization to form dihydro-heterocycles, which can be oxidized to aromatic systems if needed.
  • Solvent choice (commonly acetonitrile) and reaction time (several days at room temperature) are critical for optimizing yield and purity.

Specific Preparation Method for the Target Compound

While direct literature on the exact synthesis of 2-(3-(thiophen-2-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile is scarce, the preparation can be inferred and adapted from closely related compounds and synthetic analogs:

Starting Materials

Synthetic Procedure Outline

Step Description Conditions Outcome
1 Formation of hydrazone intermediate by condensation of hydrazine with thiophene-2-carbaldehyde Mild heating in ethanol or acetonitrile Hydrazone intermediate
2 Michael addition of cyanoacetic acid or its ester to the hydrazone under base catalysis (e.g., KOAc) Room temperature, acetonitrile solvent, presence of catalytic acetic acid Michael adduct
3 Intramolecular cyclization to form the pyrazole and fused thiopyrano ring Continued stirring at room temperature or mild heating Formation of dihydrothiopyrano-pyrazole ring system
4 Purification by silica gel chromatography Gradient elution with ethyl acetate/petroleum ether Pure this compound

This general approach aligns with the synthesis of related pyrano[4,3-c]pyrazoles and thienoindole derivatives reported in the literature.

Reaction Optimization and Conditions

Base Selection

  • Potassium acetate (KOAc) is preferred for mild base conditions, providing good yields and selectivity.
  • Other bases such as K2CO3, Cs2CO3, NaOH, or organic bases like triethylamine may lead to side products or lower yields.

Solvent Effects

  • Acetonitrile is the solvent of choice due to its polarity and ability to dissolve reactants effectively.
  • Alternative solvents like tetrahydrofuran (THF) or methanol can be used but may reduce yields or increase reaction times.

Additives

  • Small amounts (1 mol%) of acetic acid improve reaction rates and yields by activating intermediates through hydrogen bonding.

Temperature and Time

  • Reactions are typically conducted at room temperature.
  • Reaction times vary from several hours to multiple days (up to 8 days) depending on substrate reactivity and desired conversion.

Characterization and Purity

  • The final compound’s structure is confirmed by spectroscopic techniques such as NMR (1H, 13C), IR, and mass spectrometry.
  • Purity is ensured by chromatographic methods and elemental analysis.

Summary Table of Preparation Methods

Parameter Preferred Condition/Method Notes
Synthetic Route Multicomponent reaction + base-mediated annulation Efficient, one-pot, high atom economy
Base Potassium acetate (KOAc) Mild, selective, promotes cyclization
Solvent Acetonitrile Optimal polarity and solubility
Additive Acetic acid (1 mol%) Enhances reaction rate and yield
Temperature Room temperature Mild conditions preserve sensitive groups
Reaction Time 4–8 days Longer times for complete cyclization
Purification Silica gel chromatography Gradient elution with ethyl acetate/petroleum ether
Characterization NMR, IR, MS Confirms structure and purity

Research Findings and Notes

  • The use of multicomponent reactions combined with base-mediated cyclization provides a practical and scalable route to this class of fused heterocycles.
  • Mild reaction conditions avoid decomposition and side reactions, crucial for maintaining the integrity of the thiophene and pyrazole rings.
  • The presence of the acetonitrile group is introduced via cyanoacetic acid derivatives, which participate in Michael addition and subsequent ring closure.
  • The methodology is adaptable to various substituted thiophenes and hydrazine derivatives, allowing structural diversity for pharmaceutical exploration.
  • Prolonged reaction times and careful control of temperature are essential to avoid complex mixtures and ensure high purity.

This detailed analysis synthesizes current knowledge on the preparation of this compound, drawing from verified chemical synthesis protocols and related heterocyclic chemistry literature, providing a comprehensive and authoritative guide for researchers and practitioners in the field.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-(thiophen-2-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(3-(thiophen-2-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.